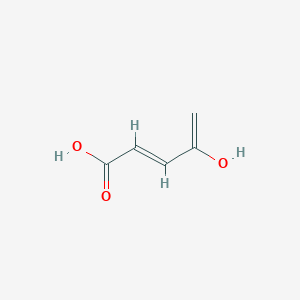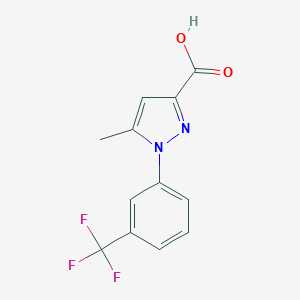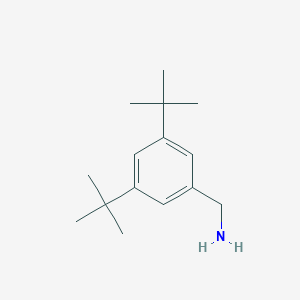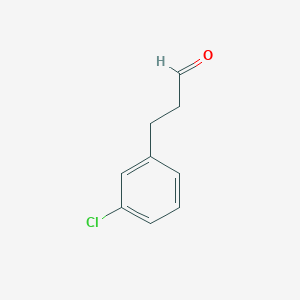
3-(3-Chlorophenyl)propionaldehyde
Übersicht
Beschreibung
“3-(3-Chlorophenyl)propionaldehyde” is a chemical compound with the empirical formula C9H9ClO . It has a molecular weight of 168.62 . It is used in laboratory chemicals and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of “3-(3-Chlorophenyl)propionaldehyde” consists of a propionaldehyde group attached to a chlorophenyl group . The SMILES string representation is Clc1cccc(CCC=O)c1 .
Physical And Chemical Properties Analysis
“3-(3-Chlorophenyl)propionaldehyde” is a liquid at room temperature . It has a refractive index of 1.539 and a density of 1.145 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Oxidation Processes
Oxo-rhenium complexes : Oxo-rhenium complexes, including bis(4-chlorophenyl) sulfoxide/ReOCl 3 (PPh 3 ) 2, have been noted for their catalytic activity in the selective oxidation of alcohols to aldehydes and ketones, using a sulfoxide as an oxidant agent. This process efficiently converts primary and secondary alcohols, emphasizing the selective oxidation of primary alcohols to aldehydes without further oxidation to acids. The bis(4-chlorophenyl) sulfide, a by-product in this process, can be utilized in subsequent reactions or reused in the procedure after oxidation (Sousa et al., 2013).
Molecular Structure and Antimicrobial Activities
Molecular structure analysis : The molecular structure, spectroscopic properties, and quantum chemical attributes of certain 3-(4-Chlorophenyl) compounds have been analyzed in detail. Such studies involve comparing experimental and theoretical vibrational studies, assessing vibrational modes, evaluating HOMO-LUMO energy distribution, and investigating molecular electrostatic potential (MEP). These analyses provide insights into the stability, charge transfer, and reactivity of the molecules (Sivakumar et al., 2021).
Antimicrobial activity : Some 3-(4-Chlorophenyl) compounds have been studied for their antimicrobial properties. These compounds exhibit significant antibacterial and antifungal effects, making them potential candidates for pharmaceutical applications. The antimicrobial efficacy is often evaluated through molecular docking simulations, providing a mechanistic understanding of their action (Sivakumar et al., 2021).
Synthesis and Biological Activity
Synthesis of derivatives : Various 3-(4-Chlorophenyl) derivatives have been synthesized, showcasing a range of biological activities. For example, the synthesis of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives has been reported. These compounds have been screened for their antitubercular and antimicrobial activities, indicating their potential in treating infectious diseases (Popat et al., 2004).
Green Synthesis Methods
Environment-friendly synthesis : Efforts have been made to develop green and efficient methods for the synthesis of 3-(4-Chlorophenyl) derivatives. For instance, a three-component reaction in aqueous media catalyzed by tetraethylbenzylammonium chloride at 90 °C has been utilized to synthesize highly substituted cyclohexadiene derivatives. This method is noted for its operational simplicity, good yield, and use of green solvent (Wang et al., 2010).
Safety And Hazards
“3-(3-Chlorophenyl)propionaldehyde” is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5-7H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMNINPBAOTMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439543 | |
| Record name | 3-(3-CHLOROPHENYL)PROPIONALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)propionaldehyde | |
CAS RN |
136415-83-3 | |
| Record name | 3-(3-CHLOROPHENYL)PROPIONALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136415-83-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[e]pyrene-d12](/img/structure/B167089.png)
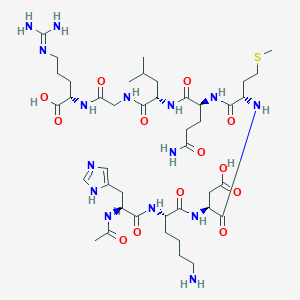
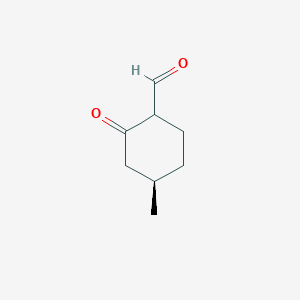

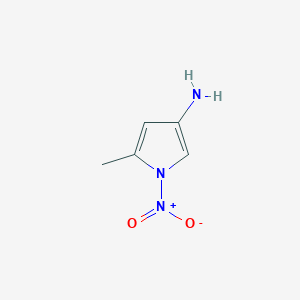
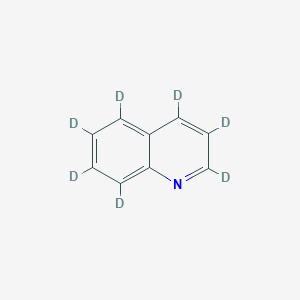
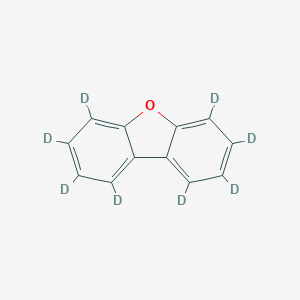
![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)
![Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12](/img/structure/B167113.png)

